Cas no 13605-66-8 (1-Chloro-3-(triphenylphosphoranylidene)acetone)
1-Chloro-3-(triphenylphosphoranylidene)acetone Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanone,1-chloro-3-(triphenylphosphoranylidene)-
- 1-chloro-3-(triphenyl-λ<sup>5</sup>-phosphanylidene)propan-2-one
- 3-CHLORO-2-OXOPROPYLIDENE TRIPHENYLPHOSPHORANE
- 1-chloro-3-(triphenylphosphoranylidene)-2-propanone
- 1-chloro-3-(triphenylphosphoranylidene)propan-2-one
- 2-Propanone,1-chloro-3-(triphenylphosphoranylidene)
- 3-chloro-1-triphenylphosphoranylidene-2-propanone
- triphenylchloroacetonylphosphorane
- (3-Chloroacetonylidene)triphenylphosphorane
- NSC 146374
- 1-Chloro-3-(triphenylphosphoranylidene)acetone
- 3-Chloro-2-oxopropylidene triphenylphosphorane, 98 %
- 1-chloro-3-(triphenylphosphanylidene)-propane-2-one
- AKOS005746362
- NSC-146374
- A903854
- AT23046
- Z1762998293
- DTXSID80301784
- SY157715
- 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-
- 13605-66-8
- NSC146374
- EN300-159868
- 1-chloro-3-(triphenyl-lambda5-phosphanylidene)propan-2-one
- chloroacetylmethylenetriphenylphosphorane
- chloromethylcarbonylmethylenetriphenyl phosphorane
- CS-0309128
- MFCD04038921
- 1-chloro-3-(triphenyl phosphoranylidene)propan-2-one
- NYAMPFDYTBDISG-UHFFFAOYSA-N
- SCHEMBL2574392
- C21H18ClOP
- 1-chloro-3-(triphenyl-??-phosphanylidene)propan-2-one
- 1-chloro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- STL145045
-
- MDL: MFCD04038921
- Inchi: 1S/C21H18ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,16H2
- InChI Key: NYAMPFDYTBDISG-UHFFFAOYSA-N
- SMILES: ClCC(C=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 352.07800
- Monoisotopic Mass: 352.078
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- XLogP3: 4.2
Experimental Properties
- Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 182 ºC
- Boiling Point: 503.5°Cat760mmHg
- Flash Point: 258.3°C
- Refractive Index: 1.617
- Solubility: Insuluble (1.8E-3 g/L) (25 ºC),
- PSA: 26.88000
- LogP: 3.59060
1-Chloro-3-(triphenylphosphoranylidene)acetone Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
1-Chloro-3-(triphenylphosphoranylidene)acetone Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
1-Chloro-3-(triphenylphosphoranylidene)acetone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR10637-250mg |
1-Chloro-3-(triphenylphosphoranylidene)acetone |
13605-66-8 | 95% | 250mg |
£20.00 | 2025-02-19 | |
| Apollo Scientific | OR10637-1g |
1-Chloro-3-(triphenylphosphoranylidene)acetone |
13605-66-8 | 95% | 1g |
£155.00 | 2023-06-14 | |
| abcr | AB147470-5 g |
3-Chloro-2-oxopropylidene triphenylphosphorane; . |
13605-66-8 | 5g |
€225.00 | 2023-06-23 | ||
| abcr | AB147470-25 g |
3-Chloro-2-oxopropylidene triphenylphosphorane; . |
13605-66-8 | 25g |
€825.00 | 2023-06-23 | ||
| Enamine | EN300-159868-0.1g |
1-chloro-3-(triphenyl-lambda5-phosphanylidene)propan-2-one |
13605-66-8 | 95% | 0.1g |
$36.0 | 2023-05-06 | |
| Enamine | EN300-159868-0.25g |
1-chloro-3-(triphenyl-lambda5-phosphanylidene)propan-2-one |
13605-66-8 | 95% | 0.25g |
$53.0 | 2023-05-06 | |
| Enamine | EN300-159868-0.5g |
1-chloro-3-(triphenyl-lambda5-phosphanylidene)propan-2-one |
13605-66-8 | 95% | 0.5g |
$91.0 | 2023-05-06 | |
| Enamine | EN300-159868-1.0g |
1-chloro-3-(triphenyl-lambda5-phosphanylidene)propan-2-one |
13605-66-8 | 95% | 1g |
$142.0 | 2023-05-06 | |
| Enamine | EN300-159868-2.5g |
1-chloro-3-(triphenyl-lambda5-phosphanylidene)propan-2-one |
13605-66-8 | 95% | 2.5g |
$277.0 | 2023-05-06 | |
| Enamine | EN300-159868-5.0g |
1-chloro-3-(triphenyl-lambda5-phosphanylidene)propan-2-one |
13605-66-8 | 95% | 5g |
$410.0 | 2023-05-06 |
1-Chloro-3-(triphenylphosphoranylidene)acetone Suppliers
1-Chloro-3-(triphenylphosphoranylidene)acetone Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 1-Chloro-3-(triphenylphosphoranylidene)acetone
Introduction to 1-Chloro-3-(triphenylphosphoranylidene)acetone (CAS No. 13605-66-8) and Its Applications in Modern Chemical Biology
1-Chloro-3-(triphenylphosphoranylidene)acetone, identified by its CAS number 13605-66-8, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This organophosphorus compound features a unique structure that combines a chloro-substituted acetone moiety with a tripodal phosphorus center, making it a versatile intermediate in the synthesis of various biologically active molecules. The presence of the triphenylphosphoranylidene group imparts remarkable reactivity, enabling its use in diverse chemical transformations relevant to medicinal chemistry and drug development.
The compound's molecular framework, characterized by its electron-deficient phosphorus center, facilitates nucleophilic addition reactions, making it particularly valuable in constructing complex heterocyclic scaffolds. These properties have been leveraged in recent years to develop novel therapeutic agents targeting various diseases, including cancer and infectious disorders. The 1-Chloro-3-(triphenylphosphoranylidene)acetone scaffold has been explored as a precursor for kinase inhibitors, protease inhibitors, and other enzyme-targeted drugs, underscoring its importance in modern drug discovery.
In recent research, the application of 1-Chloro-3-(triphenylphosphoranylidene)acetone has expanded into the field of catalysis. Its ability to act as a ligand for transition metals has opened new avenues for asymmetric synthesis and polymerization reactions. For instance, studies have demonstrated its utility in palladium-catalyzed cross-coupling reactions, where it enhances selectivity and yield, thereby improving the efficiency of synthetic pathways. These advancements highlight the compound's role not only as a building block but also as a catalyst enhancer in industrial-scale chemical processes.
The pharmaceutical industry has also harnessed the potential of 1-Chloro-3-(triphenylphosphoranylidene)acetone in the development of next-generation antibiotics. Researchers have reported its incorporation into novel antimicrobial agents that exhibit enhanced efficacy against resistant bacterial strains. The compound's ability to modulate bacterial cell wall synthesis and metabolic pathways has been particularly noteworthy. This aligns with global efforts to combat antimicrobial resistance (AMR), where innovative chemical entities are critically needed.
Moreover, the compound's structural motifs have inspired advancements in materials science. The triphenylphosphoranylidene group contributes to enhanced stability and electronic properties in organic semiconductors and light-emitting diodes (OLEDs). Recent publications have shown its incorporation into conjugated polymers that exhibit superior charge transport properties, promising applications in flexible electronics and solar cells. This interdisciplinary approach underscores the broad utility of 1-Chloro-3-(triphenylphosphoranylidene)acetone across multiple scientific domains.
The synthesis of 1-Chloro-3-(triphenylphosphoranylidene)acetone itself is an intriguing process that exemplifies modern synthetic methodologies. Traditional routes often involve phosgene or other hazardous reagents, but recent innovations have focused on greener alternatives. For example, catalytic methods employing phosphorus-based reagents under mild conditions have been developed, reducing environmental impact while maintaining high yields. Such developments are consistent with global trends toward sustainable chemistry practices.
In conclusion, 1-Chloro-3-(triphenylphosphoranylidene)acetone (CAS No. 13605-66-8) stands as a cornerstone in contemporary chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from drug development to advanced materials science. As research continues to uncover new functionalities and synthetic pathways, this compound will undoubtedly remain at the forefront of innovation in the chemical sciences.
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